molecular formula C27H26N2O6 B13830866 9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- CAS No. 32873-14-6

9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy-

Cat. No.: B13830866
CAS No.: 32873-14-6
M. Wt: 474.5 g/mol
InChI Key: LNGCJIMMQCMQFL-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- is a complex organic compound belonging to the anthracenedione family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, characterized by the presence of amino, hydroxy, and benzoyloxy groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- typically involves multiple steps, starting from anthracene. The key steps include:

    Oxidation of Anthracene: Anthracene is oxidized to form 9,10-anthraquinone.

    Hydroxylation: The addition of hydroxy groups to the anthraquinone core.

    Benzoylation: The attachment of benzoyloxy groups to the amino-substituted anthraquinone.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation and amination processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinone structure, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products

The major products formed from these reactions include various substituted anthracenediones, which can have different functional groups and properties.

Scientific Research Applications

9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- involves its interaction with cellular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields.

Properties

CAS No.

32873-14-6

Molecular Formula

C27H26N2O6

Molecular Weight

474.5 g/mol

IUPAC Name

6-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyhexyl 2-aminobenzoate

InChI

InChI=1S/C27H26N2O6/c28-19-12-6-5-11-18(19)27(33)35-14-8-2-1-7-13-34-21-15-20(30)22-23(24(21)29)26(32)17-10-4-3-9-16(17)25(22)31/h3-6,9-12,15,30H,1-2,7-8,13-14,28-29H2

InChI Key

LNGCJIMMQCMQFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCOC(=O)C4=CC=CC=C4N)N

Origin of Product

United States

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